Triciribine phosphate monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

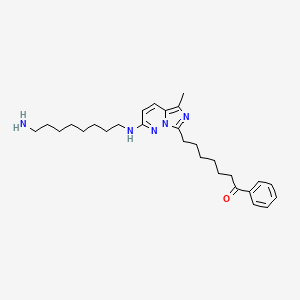

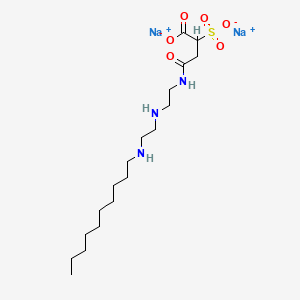

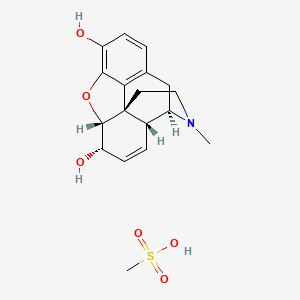

Triciribine phosphate monohydrate is a synthetic nucleoside analog that has garnered significant interest in the field of cancer research. Initially synthesized in the 1970s, it was found to possess anti-cancer properties. The compound is known for its ability to inhibit the phosphorylation and signaling of Akt, a serine/threonine protein kinase involved in the regulation of cell proliferation and survival .

Vorbereitungsmethoden

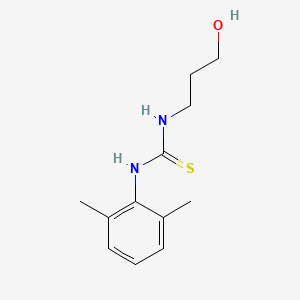

Synthetic Routes and Reaction Conditions: The synthesis of triciribine phosphate monohydrate involves a highly regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid catalyzed one-pot transformation. This process combines the deprotection of the tert-butylcarbonyl (Boc) group and ring closure reaction to yield a tricyclic nucleobase motif . The overall yield of this synthesis route is approximately 35% .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial purposes, ensuring the production of the compound in sufficient quantities for research and clinical applications.

Analyse Chemischer Reaktionen

Types of Reactions: Triciribine phosphate monohydrate undergoes various chemical reactions, including phosphorylation and inhibition of Akt signaling. It does not inhibit PI3K or PDK1, the direct upstream activators of Akt, nor does it inhibit other signaling pathways such as PKC, PKA, ERK 1/2, serum- and glucocorticoid-inducible kinase, p38, STAT3, or JNK .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include 1-N-Boc-2-methylhydrazine and trifluoroacetic acid. The reaction conditions involve a one-pot transformation that combines deprotection and ring closure reactions .

Major Products Formed: The major product formed from the synthesis of this compound is the tricyclic nucleobase motif, which is the active component responsible for its biological activity .

Wissenschaftliche Forschungsanwendungen

It is a potent inhibitor of Akt phosphorylation, making it a valuable tool in the study of Akt-related signaling pathways and their role in cancer cell proliferation and survival . The compound has been investigated in various clinical trials for its efficacy in treating cancers with hyperactivated Akt, including breast, ovarian, and pancreatic cancers .

Wirkmechanismus

The mechanism of action of triciribine phosphate monohydrate involves the inhibition of Akt phosphorylation and signalingThis compound inhibits the phosphorylation of all three isoforms of Akt (Akt-1, Akt-2, and Akt-3), thereby preventing their activation and subsequent signaling . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

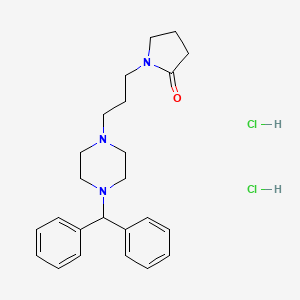

Similar Compounds: Similar compounds to triciribine phosphate monohydrate include other Akt inhibitors such as MK-2206, GSK690693, and perifosine. These compounds also target the Akt signaling pathway and have been studied for their potential anti-cancer properties .

Uniqueness: This compound is unique in its ability to inhibit the phosphorylation of all three isoforms of Akt without affecting other signaling pathways such as PI3K, PDK1, PKC, PKA, ERK 1/2, serum- and glucocorticoid-inducible kinase, p38, STAT3, or JNK . This specificity makes it a valuable tool for studying the role of Akt in cancer and other diseases.

Eigenschaften

CAS-Nummer |

1032073-93-0 |

|---|---|

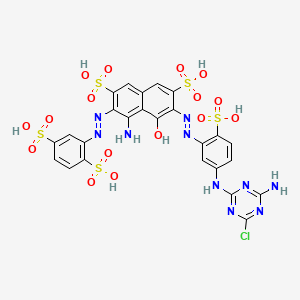

Molekularformel |

C13H19N6O8P |

Molekulargewicht |

418.30 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate |

InChI |

InChI=1S/C13H17N6O7P.H2O/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24;/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24);1H2/t6-,8-,9-,13-;/m1./s1 |

InChI-Schlüssel |

UBIYLIJTJQTBNU-DOKXERMVSA-N |

Isomerische SMILES |

CN1C2=NC=NC3=C2C(=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)C(=N1)N.O |

Kanonische SMILES |

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)C(=N1)N.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.